molecular formula C22H15N3O4 B608352 KJ Pyr 9 CAS No. 581073-80-5

KJ Pyr 9

Cat. No. B608352
CAS RN: 581073-80-5
M. Wt: 385.379
InChI Key: GTTDVYCKFQYVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KJ Pyr 9 is a novel small-molecule inhibitor of MYC . It has been identified from a Kröhnke pyridine library . It functions as an inhibitor of MYC in biochemical assays, in cells, and in xenograft experiments .


Molecular Structure Analysis

The molecular formula of KJ Pyr 9 is C22H15N3O4 . Its molecular weight is 385.4 g/mol . The InChI string and Canonical SMILES for KJ Pyr 9 are also available .


Chemical Reactions Analysis

KJ Pyr 9 has been shown to interfere with the proliferation of MYC-overexpressing human and avian cells and specifically reduces the MYC-driven transcriptional signature . It disrupts the binding of MYC-MAX dimers with E-box DNA .


Physical And Chemical Properties Analysis

KJ Pyr 9 has a molecular weight of 385.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its rotatable bond count is 4 . The topological polar surface area is 115 Ų .

Scientific Research Applications

Inhibition of MYC in Biochemical Assays

KJ Pyr 9 functions as an inhibitor of MYC in biochemical assays . MYC is a transcription factor that is constitutively and aberrantly expressed in over 70% of human cancers . The inhibition of MYC has been shown to trigger rapid tumor regression in mice .

Disruption of MYC-MAX Interaction

KJ Pyr 9 is known to disrupt the interaction between MYC and MAX . This interaction is crucial for the transcriptional activity of MYC, and its disruption can potentially inhibit the growth of cancer cells .

Inhibition of MYC-Dependent Cancer Cell Proliferation

KJ Pyr 9 has been shown to inhibit the proliferation of MYC-dependent cancer cell lines in vitro . This makes it a potential therapeutic agent for treating cancers that are driven by MYC.

Inhibition of Tumor Growth in Animal Models

KJ Pyr 9 has been used in xenograft experiments, where it has shown to inhibit the growth of MDA-MB-231 breast cancer cell xenografts in mice . This suggests its potential for use in cancer therapy.

Disruption of MYC-MAX Dimerization

In cells, KJ Pyr 9 can disrupt the dimerization of MYC and MAX . This disruption can potentially inhibit the transcriptional activity of MYC, thereby inhibiting the growth of cancer cells.

Role in Endometrial Cancer Survival

KJ Pyr 9, a c-Myc inhibitor, was used to prove the role of c-Myc in endometrial cancer survival and regulating the expression of mtp53 . This is the first study to reveal the novel finding of the PI3K/mTOR dual inhibitor in lowering cell viability by abolishing the PI3K/Akt/mTOR/c-Myc/mtp53 positive feedback loop in endometrial cancer cell lines .

Safety And Hazards

KJ Pyr 9 was found to have no acute toxicity in mouse and rat at a dose of 10 mg/kg . It also showed an impressive ability to cross the blood-brain barrier .

Future Directions

KJ Pyr 9 has demonstrated anti-cancer activity in vivo, inhibiting tumor growth in a human triple-negative breast cancer xenograft model with no acute toxicity . This suggests that KJ Pyr 9 has potential for further development and study as a cancer therapeutic .

properties

IUPAC Name

4-[2-(furan-2-yl)-6-(4-nitrophenyl)pyridin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c23-22(26)16-5-3-14(4-6-16)17-12-19(15-7-9-18(10-8-15)25(27)28)24-20(13-17)21-2-1-11-29-21/h1-13H,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTDVYCKFQYVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KJ Pyr 9

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